molecular formula C17H18N6 B2621020 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380144-59-0

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

货号 B2621020
CAS 编号: 2380144-59-0
分子量: 306.373
InChI 键: ULVIWOWJFTUCKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor (A2AR). It is a promising drug candidate for cancer immunotherapy due to its ability to enhance the anti-tumor immune response.

作用机制

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile works by binding to the A2AR on the surface of immune cells, preventing the binding of adenosine, which is known to inhibit immune cell activity. By inhibiting A2AR signaling, 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile enhances the activity of immune cells and promotes an anti-tumor immune response.
Biochemical and Physiological Effects:
6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been shown to have a favorable safety profile in preclinical studies. It has good oral bioavailability and a long half-life, making it suitable for clinical development. 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and to enhance the activity of immune cells in tumor-bearing mice.

实验室实验的优点和局限性

One advantage of 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is its specificity for the A2AR, which reduces the risk of off-target effects. Another advantage is its ability to enhance the anti-tumor immune response, which is a promising approach for cancer immunotherapy. One limitation of 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is its potential for drug-drug interactions, which may affect its efficacy and safety in combination with other drugs.

未来方向

For research on 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile include clinical trials to evaluate its safety and efficacy in cancer patients, as well as studies to further elucidate its mechanism of action and identify biomarkers of response. Other future directions include the development of combination therapies with 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile and other cancer immunotherapies, and the exploration of its potential for the treatment of other diseases such as autoimmune disorders.
In conclusion, 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a promising drug candidate for cancer immunotherapy due to its ability to enhance the anti-tumor immune response. Its specificity for the A2AR and favorable safety profile make it a promising approach for cancer treatment. Further research is needed to fully understand its mechanism of action and potential for clinical use.

合成方法

The synthesis of 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves several steps, starting from commercially available starting materials. The key step is the coupling of 6-cyclopropylpyrimidin-4-amine with 4-(pyridin-3-yl)piperazine-1-carbonitrile using a palladium-catalyzed cross-coupling reaction. The final product is obtained after purification by column chromatography.

科学研究应用

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been extensively studied in preclinical models of cancer. It has been shown to enhance the anti-tumor immune response by inhibiting the A2AR signaling pathway, which is known to suppress the activity of immune cells such as T cells and natural killer cells. 6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has also been shown to synergize with other cancer immunotherapies such as checkpoint inhibitors, leading to improved tumor control.

属性

IUPAC Name

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-10-13-1-4-16(19-11-13)22-5-7-23(8-6-22)17-9-15(14-2-3-14)20-12-21-17/h1,4,9,11-12,14H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVIWOWJFTUCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。